Cas no 3078-36-2 (2-Amino-3-(1H-pyrrol-2-yl)propanoic acid)

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
- 3-(2-Pyrrolyl)-DL-alanine
- 2-amino-3-pyrrol-2-yl-propionic acid
- 3-< Pyrrolyl-(2)> -alanin
- AG-A-50748
- AGN-PC-01M5PZ
- ANW-52567
- CTK7I4466
- SureCN5298353
- alpha-Amino-1H-pyrrole-2-propanoic acid
- 2-Amino-3-(1H-pyrrol-2-yl)-propionic acid
- EN300-318200
- 3-(1H-Pyrrol-2-yl)alanine
- DB-293508
- Z1065645554
- SB36502
- A857612
- 3078-36-2
- SCHEMBL5298353
- MFCD09841939
- DTXSID10591095
- CS-0005389
- AKOS012261648
- 1H-Pyrrole-2-propanoic acid, alpha-amino-
- 2-Amino-3-(1H-pyrrol-2-yl)propanoicacid
-
- MDL: MFCD09841939
- インチ: InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)
- InChIKey: REBWUCRWJNKVLL-UHFFFAOYSA-N
- ほほえんだ: C1=CNC(=C1)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 154.0743
- どういたいしつりょう: 154.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 密度みつど: 1.331
- ふってん: 351.5°C at 760 mmHg
- フラッシュポイント: 166.4°C
- 屈折率: 1.606
- PSA: 79.11
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1008663-100mg |
2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |
3078-36-2 | 95% | 100mg |
$185 | 2024-07-28 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK091661-5g |
3-(2-Pyrrolyl)-DL-alanine |
3078-36-2 | 95% | 5g |
$2480 | 2023-09-07 | |
Chemenu | CM199042-1g |
2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |
3078-36-2 | 95% | 1g |
$*** | 2023-03-29 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0014-100mg |
2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |
3078-36-2 | 95% | 100mg |
1263.58CNY | 2021-05-07 | |
1PlusChem | 1P0031QT-5g |
1H-Pyrrole-2-propanoic acid, α-amino- |
3078-36-2 | 95% | 5g |
$2537.00 | 2024-05-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0014-1g |
2-Amino-3-(1H-pyrrol-2-yl)-propionic acid |
3078-36-2 | 95% | 1g |
¥4354.48 | 2025-02-20 | |
Enamine | EN300-318200-10g |
2-amino-3-(1H-pyrrol-2-yl)propanoic acid |
3078-36-2 | 95% | 10g |
$3870.0 | 2023-09-05 | |
Enamine | EN300-318200-1g |
2-amino-3-(1H-pyrrol-2-yl)propanoic acid |
3078-36-2 | 95% | 1g |
$508.0 | 2023-09-05 | |
Enamine | EN300-318200-5g |
2-amino-3-(1H-pyrrol-2-yl)propanoic acid |
3078-36-2 | 95% | 5g |
$2002.0 | 2023-09-05 | |
1PlusChem | 1P0031QT-250mg |
1H-Pyrrole-2-propanoic acid, α-amino- |
3078-36-2 | 95% | 250mg |
$357.00 | 2025-02-19 |
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-Amino-3-(1H-pyrrol-2-yl)propanoic acidに関する追加情報
Compound CAS No 3078-36-2: 2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid
Compound CAS No 3078-36-2, also known as 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, is a fascinating organic compound with a unique structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, materials science, and biotechnology. In this article, we will delve into the properties, synthesis, applications, and the latest research findings related to this compound.
The molecular structure of 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid consists of a pyrrole ring attached to a propanoic acid backbone with an amino group. This arrangement imparts the compound with both acidic and basic properties, making it versatile for various chemical reactions. The pyrrole ring is a key feature of this molecule, contributing to its reactivity and ability to participate in hydrogen bonding. Recent studies have highlighted the importance of this structure in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.
One of the most notable aspects of Compound CAS No 3078-36-2 is its synthesis. Researchers have developed several methods to synthesize this compound, including condensation reactions and enzymatic approaches. The choice of synthesis method depends on the desired purity and scale of production. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel enzymatic route that significantly improved the yield and efficiency of the synthesis process. This advancement has opened new avenues for large-scale production of this compound for industrial applications.
The applications of 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid are vast and continually expanding. In the pharmaceutical industry, this compound serves as a building block for synthesizing bioactive molecules with potential anti-inflammatory, antioxidant, and anticancer properties. Recent research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines, making it a valuable candidate for drug discovery programs.
In addition to its pharmaceutical applications, Compound CAS No 3078-36-2 has found uses in materials science. Its ability to form stable complexes with metal ions makes it an ideal candidate for developing coordination polymers and metalloorganic frameworks (MOFs). A study published in *Nature Materials* highlighted the use of this compound in creating highly porous MOFs with exceptional gas adsorption capabilities. These materials have potential applications in gas storage, catalysis, and environmental remediation.
Another emerging application of 2-Amino-3-(1H-pyrrol-2-yli)propanoic acid is in biotechnology. Its ability to act as a chelating agent has made it useful in metalloenzyme mimicry and biosensor development. Researchers have successfully utilized this compound to design biosensors capable of detecting heavy metal ions in environmental samples with high sensitivity and selectivity.
Despite its numerous advantages, handling Compound CAS No 3078-36_ requires caution due to its chemical reactivity. Proper safety measures must be taken during synthesis and handling to prevent exposure to hazardous conditions. Storage should be done in a cool, dry place away from incompatible materials.
In conclusion, Compound CAS No 3078_ - also known as 2-Amino_ - has proven to be a versatile and valuable compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new uses and improve existing methods for its synthesis and application. As technology advances, we can expect even more innovative uses for this remarkable molecule in the future.
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